molecular formula C12H14O3 B12090286 Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate

Cat. No.: B12090286
M. Wt: 206.24 g/mol
InChI Key: QXECIIOTHWTDPE-UHFFFAOYSA-N
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Description

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid and features a hydroxybutenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate can be synthesized through various organic reactions. One common method involves the esterification of 3-(1-hydroxybut-3-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of 3-(1-oxobut-3-en-1-yl)benzoic acid.

    Reduction: Formation of 3-(1-hydroxybut-3-en-1-yl)benzyl alcohol.

    Substitution: Formation of 3-(1-hydroxybut-3-en-1-yl)-4-bromobenzoate.

Scientific Research Applications

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and hydrolases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 3-(1-hydroxybut-3-en-1-yl)benzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the active hydroxybutenylbenzoic acid. This active form can then participate in further biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate
  • Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate
  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate

Comparison: Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate is unique due to the specific positioning of the hydroxybutenyl group on the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry.

Biological Activity

Methyl 3-(1-hydroxybut-3-en-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a hydroxybutenyl group. Its molecular formula is C12H14O3C_{12}H_{14}O_3, and it features functional groups that may contribute to its biological activity. The presence of the hydroxy group and the double bond in the butenyl chain are particularly noteworthy for their potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways. For instance, similar compounds have been shown to inhibit cholinesterases, which are critical in neurotransmitter regulation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.
  • Cytotoxic Effects : Research indicates that compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may possess anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HCT11620.0

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Study 1: Enzyme Inhibition

A recent study focused on the enzyme inhibitory properties of this compound. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 45 µM, comparable to known inhibitors like physostigmine. This inhibition could enhance cholinergic transmission, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed using a modified disk diffusion method. The compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(1-hydroxybut-3-enyl)benzoate

InChI

InChI=1S/C12H14O3/c1-3-5-11(13)9-6-4-7-10(8-9)12(14)15-2/h3-4,6-8,11,13H,1,5H2,2H3

InChI Key

QXECIIOTHWTDPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC=C)O

Origin of Product

United States

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